molecular formula C28H36N2O4 B14953283 1-[3-(dimethylamino)propyl]-5-(4-ethylphenyl)-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one

1-[3-(dimethylamino)propyl]-5-(4-ethylphenyl)-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14953283
M. Wt: 464.6 g/mol
InChI Key: JUPNVIWQWJEGIX-LCUIJRPUSA-N
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Description

1-[3-(DIMETHYLAMINO)PROPYL]-5-(4-ETHYLPHENYL)-3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a pyrrolidone ring, an ethylphenyl group, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(DIMETHYLAMINO)PROPYL]-5-(4-ETHYLPHENYL)-3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, including the formation of the pyrrolidone ring and the introduction of the various substituents. Common synthetic routes may involve:

    Formation of the Pyrrolidone Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Ethylphenyl Group: This step may involve Friedel-Crafts alkylation or acylation reactions.

    Functional Group Modifications: Various reagents and conditions are used to introduce the dimethylamino, hydroxy, and benzyloxy groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[3-(DIMETHYLAMINO)PROPYL]-5-(4-ETHYLPHENYL)-3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

1-[3-(DIMETHYLAMINO)PROPYL]-5-(4-ETHYLPHENYL)-3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(DIMETHYLAMINO)PROPYL]-5-(4-ETHYLPHENYL)-3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(DIMETHYLAMINO)ETHYL]-5-(4-ETHYLPHENYL)-3-HYDROXY-4-(4-METHOXY-3-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
  • 3-(DIMETHYLAMINO)-1-PROPYLAMINE

Uniqueness

1-[3-(DIMETHYLAMINO)PROPYL]-5-(4-ETHYLPHENYL)-3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C28H36N2O4

Molecular Weight

464.6 g/mol

IUPAC Name

(4Z)-1-[3-(dimethylamino)propyl]-5-(4-ethylphenyl)-4-[hydroxy-[4-(2-methylpropoxy)phenyl]methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C28H36N2O4/c1-6-20-8-10-21(11-9-20)25-24(27(32)28(33)30(25)17-7-16-29(4)5)26(31)22-12-14-23(15-13-22)34-18-19(2)3/h8-15,19,25,31H,6-7,16-18H2,1-5H3/b26-24-

InChI Key

JUPNVIWQWJEGIX-LCUIJRPUSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)OCC(C)C)/O)/C(=O)C(=O)N2CCCN(C)C

Canonical SMILES

CCC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OCC(C)C)O)C(=O)C(=O)N2CCCN(C)C

Origin of Product

United States

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